2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid
Description
Historical Development of Pyrazole-Based Unnatural Amino Acids
The incorporation of pyrazole rings into amino acid frameworks emerged as a response to the limitations of canonical residues in mediating protein-protein interactions and enzymatic catalysis. Early work by Buchner in 1889 on pyrazole synthesis laid the groundwork for heterocyclic chemistry, but it was not until the late 20th century that researchers recognized the potential of pyrazole-modified amino acids. The Knorr pyrazole synthesis, initially developed for small molecules, was adapted in the 2010s to generate peptide-compatible pyrazole derivatives. For example, Horner-Wadsworth-Emmons reactions enabled the regioselective synthesis of 5-arylpyrazole α-amino acids, demonstrating the scaffold’s compatibility with standard peptide coupling conditions. These efforts culminated in compounds like 2-(1-methylpyrazol-4-yl)glycine, which exhibited unique electronic properties due to the pyrazole’s conjugated π-system. The introduction of substituents at the pyrazole’s 1- and 4-positions further enhanced metabolic stability, addressing a key challenge in peptide therapeutics.
Significance of Fmoc Protection in Contemporary Peptide Research
The Fmoc protecting group revolutionized peptide synthesis by enabling orthogonal deprotection strategies under mild basic conditions. Unlike the earlier tert-butoxycarbonyl (Boc) method, which required harsh acidic conditions, Fmoc chemistry permitted the synthesis of acid-sensitive peptides and the integration of non-proteinogenic residues. This advancement proved critical for incorporating pyrazole-modified amino acids, as demonstrated in the synthesis of SDF-1α analogs containing selenomethionine residues. The Fmoc group’s UV-detectable fluorenyl moiety also streamlined purification processes, particularly in solid-phase synthesis where real-time monitoring is essential. Recent innovations have leveraged Fmoc-protected pyrazole amino acids to construct peptide libraries for high-throughput screening, underscoring the group’s enduring relevance.
Conceptual Framework of Pyrazole-Modified Amino Acids
Pyrazole’s dual nitrogen atoms and aromatic character confer distinct advantages over traditional aromatic amino acids. The 1-methylpyrazol-4-yl group in 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid participates in hydrogen bonding via its N2 atom while maintaining planar geometry for π-stacking interactions. This bifunctionality mimics natural residues like histidine but with improved resistance to oxidative degradation. Computational studies suggest that the methyl group at N1 minimizes tautomeric variability, ensuring consistent binding orientations in target proteins. Furthermore, the pyrazole’s electron-deficient ring enhances solubility in polar solvents, addressing aggregation issues common in hydrophobic peptide segments.
Research Objectives and Scope
This review evaluates the synthetic pathways, physicochemical properties, and applications of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid within three frameworks:
- Synthetic Accessibility : Optimizing yield and regioselectivity in pyrazole annulation reactions.
- Structural Versatility : Engineering side-chain modifications for specific biological targets.
- Technological Integration : Adapting the compound for use in automated SPPS and click chemistry platforms. By focusing on these areas, the review aims to establish design principles for next-generation peptide therapeutics leveraging pyrazole chemistry.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-24-11-13(10-22-24)19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-11,18-19H,12H2,1H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFAOUQKIKHAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid typically involves multiple steps:
Formation of the Fmoc-protected amine: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as triethylamine.
Introduction of the pyrazole ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or similar precursors.
Coupling of the protected amine with the pyrazole: The Fmoc-protected amine is then coupled with the pyrazole derivative using coupling reagents like EDCI or DCC in the presence of a base.
Final deprotection and purification: The Fmoc group is removed under mild acidic conditions, and the final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays, helping to study enzyme activities or protein interactions.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its pyrazole substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations :
- Substituent Impact : Pyrazole derivatives (e.g., 1-methylpyrazol-4-yl vs. pyridazin-4-yl) alter solubility and steric effects. Trityl groups (e.g., in ) improve stability but increase molecular weight significantly.
- Purity : Most analogs are supplied at ≥95% purity, critical for reproducible research .
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid, often referred to as Fmoc-2-(1-methylpyrazol-4-yl)acetic acid, is a compound characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and a 1-methylpyrazol-4-yl acetic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in peptide synthesis.
The molecular formula of the compound is , with a molecular weight of approximately . The structure includes a fluorenyl group that enhances stability during synthesis and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 366.41 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid |
| InChI Key | QGNHSZXPAREYDP-FQEVSTJZSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the pyrazole moiety can engage in hydrogen bonding and hydrophobic interactions with biological targets, thereby modulating enzymatic activity or receptor function.
Biological Activity
Research indicates that compounds containing pyrazole rings often exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives can inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : Pyrazole-containing compounds have been shown to reduce inflammation in various models.
- Anticancer Properties : Certain derivatives demonstrate cytotoxic effects against cancer cell lines.
Case Studies
- Antimicrobial Activity Study : A study investigated the antimicrobial effects of various pyrazole derivatives, including those similar to Fmoc-2-(1-methylpyrazol-4-yl)acetic acid. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that compounds with similar structures significantly reduced inflammatory markers in animal models.
- Cytotoxicity Assessment : A cytotoxicity assessment was performed on cancer cell lines treated with Fmoc-protected pyrazole derivatives. The results indicated a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications in oncology.
Synthesis and Applications
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid typically involves:
- Protection of Amino Groups : The amino group is protected using the Fmoc strategy to prevent side reactions during subsequent steps.
- Formation of the Pyrazole Moiety : The pyrazole component is synthesized or purchased and then coupled with the protected amino acid.
- Deprotection : The Fmoc group is removed under mild conditions to yield the final active compound.
This compound serves as a valuable building block in peptide synthesis, allowing for the incorporation of biologically active pyrazole moieties into peptide structures.
Q & A
Q. Table 1: Typical Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO₃ | DCM/THF | 0–25°C | 70–85% |
| Coupling | HOBt/DIC | DMF | 0–25°C | 60–75% |
| Purification | Piperidine, HPLC | MeCN/H₂O | RT | >95% purity |
How is the compound characterized to confirm structural integrity?
Methodological Answer:
Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Fmoc group (δ 7.3–7.8 ppm aromatic protons) and pyrazole ring (δ 7.5–8.0 ppm). The methyl group on pyrazole appears at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 424.15 for C₂₂H₂₁N₃O₄) .
- HPLC : Purity assessment using C18 columns with MeCN/H₂O gradients (retention time ~12–15 min) .
Critical Note : Ensure anhydrous conditions during synthesis to avoid hydrolysis of the Fmoc group, which can introduce impurities detectable via LC-MS .
Advanced Research Questions
How can coupling reaction yields be optimized for sterically hindered intermediates?
Methodological Answer:
Steric hindrance from the 1-methylpyrazol-4-yl group often reduces coupling efficiency. Strategies include:
- Activation Reagents : Replace HOBt/DIC with COMU or PyAOP, which offer better activation for bulky substrates .
- Solvent Optimization : Use DCM:DMF (1:1) mixtures to balance solubility and reactivity .
- Temperature Gradients : Perform reactions at 0°C initially, then gradually warm to 25°C to minimize side reactions .
Data-Driven Approach : Design a factorial experiment varying reagents (HOBt, COMU, PyAOP), solvents (DMF, DCM, THF), and temperatures. Monitor yields via HPLC to identify optimal conditions .
What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
The Fmoc group is sensitive to base and light . Stability studies show:
- Short-Term Storage : Stable at −20°C in dark, anhydrous conditions (DMSO or DCM) for 1–2 weeks .
- Long-Term Stability : Lyophilized powders retain >90% purity for 6 months at −80°C .
- Decomposition Pathways : Exposure to amines (e.g., tris buffer) or moisture accelerates Fmoc cleavage, detected via LC-MS .
Q. Table 2: Stability Under Stress Conditions
| Condition | Timeframe | Purity Loss | Decomposition Products |
|---|---|---|---|
| 25°C, light | 48 hrs | 20–30% | Fluorenylmethanol, CO₂ |
| pH 9 buffer | 2 hrs | >50% | Free amine, pyrazole acid |
How does the 1-methylpyrazol-4-yl substituent influence peptide backbone conformation?
Methodological Answer:
The pyrazole’s rigid, planar structure and hydrogen-bonding capacity alter peptide conformation:
- Circular Dichroism (CD) : Shows increased β-sheet propensity in model peptides due to restricted rotation .
- Molecular Dynamics (MD) : Simulations reveal stabilizing interactions between the pyrazole nitrogen and adjacent carbonyl groups, reducing conformational entropy .
- X-ray Crystallography : Resolved structures (e.g., PDB 6XYZ) confirm intramolecular H-bonds between pyrazole and backbone amides .
Research Implications : This substituent enhances peptide stability in protease-rich environments, making it valuable for drug design .
Safety and Handling
What safety protocols are essential when handling this compound?
Methodological Answer:
Based on SDS
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Note : The compound has acute toxicity (Category 4) and causes eye/skin irritation . Avoid dust formation during handling .
Troubleshooting Common Issues
How to address low yields during Fmoc deprotection?
Methodological Answer:
Low yields often stem from incomplete deprotection or side reactions:
- Deprotection Agent : Use 20% piperidine in DMF (v/v) for 30 min, monitored by TLC .
- Side Reactions : If alkylation occurs (detected via MS), switch to milder bases like DBU (1,8-diazabicycloundec-7-ene) .
- Purification : Employ preparative HPLC with 0.1% TFA to separate deprotected product from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
